Cas no 1803608-05-0 (6-(bromomethyl)-5-oxaspiro2.4heptan-4-one)

6-(bromomethyl)-5-oxaspiro2.4heptan-4-one 化学的及び物理的性質
名前と識別子
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- 6-(bromomethyl)-5-oxaspiro2.4heptan-4-one
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6-(bromomethyl)-5-oxaspiro2.4heptan-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176649-0.05g |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
Enamine | EN300-176649-0.25g |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
Enamine | EN300-176649-1.0g |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 1g |
$785.0 | 2023-06-03 | |
Enamine | EN300-176649-10.0g |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 10g |
$3376.0 | 2023-06-03 | |
TRC | B870085-50mg |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025199-1g |
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 1g |
¥3913.0 | 2023-04-01 | |
Enamine | EN300-176649-0.5g |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 0.5g |
$613.0 | 2023-09-20 | |
Aaron | AR01BE1J-2.5g |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 2.5g |
$2142.00 | 2023-12-14 | |
1PlusChem | 1P01BDT7-500mg |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 500mg |
$717.00 | 2025-03-19 | |
A2B Chem LLC | AW09931-10g |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one |
1803608-05-0 | 95% | 10g |
$3589.00 | 2024-04-20 |
6-(bromomethyl)-5-oxaspiro2.4heptan-4-one 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
6-(bromomethyl)-5-oxaspiro2.4heptan-4-oneに関する追加情報
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one (CAS No. 1803608-05-0)
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one is a structurally unique organic compound with the CAS registry number 1803608-05-0. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the oxygen atom in the five-membered ring. The molecule features a bromomethyl group attached to the sixth position of the spiro system, along with a ketone group at the fourth position of the five-membered ring. These structural features make it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of 6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one in various fields, particularly in organic synthesis and medicinal chemistry. The presence of a bromomethyl group introduces reactivity that can be exploited in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules. For instance, researchers have utilized this compound as a precursor for constructing bioactive compounds with potential applications in drug discovery.
The spiro structure of this compound also contributes to its unique physical and chemical properties. The oxygen atom in the five-membered ring imparts rigidity to the molecule, which can influence its solubility and stability under different conditions. Additionally, the ketone group at the fourth position can participate in enolate formation, enabling further functionalization through various organocatalytic reactions.
From an environmental perspective, understanding the degradation pathways of 6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one is crucial for assessing its potential impact on ecosystems. Recent research has explored its biodegradation under aerobic and anaerobic conditions, revealing that microbial communities play a significant role in breaking down such compounds into less complex molecules.
In terms of synthesis, 6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one can be prepared via a variety of methods, including cyclization reactions and ring-opening strategies. One notable approach involves the reaction of bromoacetyl derivatives with suitable diols or polyols under acidic or basic conditions to form the spiro structure. The choice of starting materials and reaction conditions significantly influences the yield and purity of the final product.
The application of 6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one extends beyond traditional organic synthesis into areas such as materials science and catalysis. For example, it has been used as a building block for constructing advanced materials with tailored properties, including polymers and coordination complexes.
In conclusion, 6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one (CAS No. 1803608-05-0) is a versatile compound with significant potential in multiple scientific domains. Its unique structure and reactivity continue to inspire innovative research directions, making it an essential component in modern chemical research.
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